Furo[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“Furo[2,3-d]pyrimidin-4(3H)-one” is a type of heterocyclic compound . It’s a part of a broader class of compounds known as furo-pyrimidines, which have been shown to have significant biological activity .
Synthesis Analysis
The synthesis of “Furo[2,3-d]pyrimidin-4(3H)-one” has been demonstrated in several studies. One method involves the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate . This reaction proceeds under neutral or acidic conditions . Another synthesis method involves the condensation of 2-amino-3-ethylcarboxylate-4,5-diphenylfuran with monosubstituted thioureas on alumina support, under microwave irradiation .Molecular Structure Analysis
The molecular structure of “Furo[2,3-d]pyrimidin-4(3H)-one” is characterized by a fused ring system containing a furan ring and a pyrimidinone ring . The compound can be modified with various substituents, leading to a wide range of derivatives with different properties .Chemical Reactions Analysis
“Furo[2,3-d]pyrimidin-4(3H)-one” and its derivatives can undergo various chemical reactions. For instance, the obtained furo[2,3-d]pyrimidines underwent further cyclocondensation reaction with ethyl bromopyruvate to afford diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates .Scientific Research Applications
Antifungal and Antibacterial Activities
Scientific Field:
Medicinal Chemistry and Pharmacology
Summary:
Furo[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated promising antifungal and antibacterial properties. These compounds are of interest due to their potential therapeutic applications in treating fungal infections and combating bacterial pathogens.
Experimental Procedures:
Synthesis
Results:
High Triplet Energy Host Material
Scientific Field:
Materials Science and Organic Electronics
Summary:
A novel electron-transport-type host material based on a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core has been synthesized. This host material is designed to possess both tetraphenylsilyl blocking groups and hole-transport-type carbazole moieties.
Experimental Procedures:
Results:
- The BFP-based host material exhibits high triplet energy, making it suitable for use in OLEDs and other organic electronic devices .
Heterocyclic Compound Synthesis
Scientific Field:
Organic Chemistry
Summary:
Efficient methods for synthesizing furo[2,3-d]pyrimidin-4(3H)-ones have been developed, providing access to diverse heterocyclic compounds.
Experimental Procedures:
Results:
properties
IUPAC Name |
3H-furo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRNPUKAAYSNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596472 | |
Record name | Furo[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
186454-69-3 | |
Record name | Furo[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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